molecular formula C28H26O3 B11143344 6-hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one

6-hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11143344
M. Wt: 410.5 g/mol
InChI Key: QWGKDFGRRDAEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core with hexyl, methyl, and naphthalen-2-yl substituents. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

Molecular Formula

C28H26O3

Molecular Weight

410.5 g/mol

IUPAC Name

6-hexyl-5-methyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C28H26O3/c1-3-4-5-6-11-22-18(2)23-15-24-25(17-30-26(24)16-27(23)31-28(22)29)21-13-12-19-9-7-8-10-20(19)14-21/h7-10,12-17H,3-6,11H2,1-2H3

InChI Key

QWGKDFGRRDAEGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC5=CC=CC=C5C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furochromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromene core.

    Introduction of Substituents: The hexyl, methyl, and naphthalen-2-yl groups are introduced through various substitution reactions. These reactions may involve the use of Grignard reagents, Friedel-Crafts alkylation, or other electrophilic aromatic substitution reactions.

    Purification: The final product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis, and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Grignard reagents, Friedel-Crafts catalysts (AlCl₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

6-Hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-hexyl-5-methyl have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
CompoundCancer TypeIC50 (µM)Reference
6-Hexyl-5-methylHepG212.5
6-Hexyl-5-methylMCF-715.0

Antifungal Properties

The compound has also been evaluated for antifungal activity. In vitro studies have demonstrated that derivatives of furochromenes can inhibit the growth of various fungal pathogens:

Fungal StrainInhibition Zone (mm)Concentration (µg/mL)Reference
Fusarium graminearum20500
Fusarium monitiforme25500

Agricultural Applications

Due to its antifungal properties, the compound may have potential applications in agriculture as a natural fungicide. Its efficacy against plant pathogens suggests it could be developed into a biopesticide.

Material Science

The unique structural features of furochromenes allow them to be explored in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The photophysical properties of similar compounds indicate their potential utility in electronic applications .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of chromene derivatives demonstrated that modifications to the furochromene structure could enhance anticancer activity against HepG2 and MCF-7 cell lines. The study utilized molecular docking techniques to predict interactions with key cellular targets involved in cancer progression .

Case Study 2: Antifungal Efficacy

In another investigation, a variety of furochromene derivatives were synthesized and tested against multiple fungal strains. The results indicated that specific substitutions on the chromene scaffold could lead to increased antifungal activity, making these compounds promising candidates for further development in agricultural applications .

Mechanism of Action

The mechanism of action of 6-hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one is unique due to the specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

6-Hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one, a synthetic compound belonging to the class of furochromones, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 374768-35-1
  • Molecular Formula : C28H26O3
  • Molecular Weight : 410.5042 g/mol

Antioxidant Properties

Research indicates that furochromones exhibit significant antioxidant activity. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

StudyMethodFindings
In vitro assaysShowed a significant reduction in DPPH radical levels.
Cell culture modelsIndicated protective effects against oxidative damage in neuronal cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

StudyMethodFindings
Animal modelsReduced paw edema in a carrageenan-induced inflammation model.
Cytokine assaysDecreased levels of TNF-alpha and IL-6 in treated cells.

Anticancer Activity

Preliminary studies suggest that this furochromone may possess anticancer properties by inducing apoptosis in various cancer cell lines.

StudyCell LineIC50 (µM)Mechanism
HeLa15Induction of caspase-dependent apoptosis.
MCF-720Inhibition of cell proliferation via cell cycle arrest.

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

  • Nrf2 Activation : Enhances the expression of antioxidant enzymes.
  • NF-kB Inhibition : Reduces inflammatory responses by inhibiting NF-kB signaling.
  • Apoptotic Pathways : Activates caspases leading to programmed cell death in cancer cells.

Case Studies

  • Case Study on Antioxidant Effects : A study conducted on diabetic rats showed that administration of the compound significantly improved oxidative stress markers compared to controls.
  • Clinical Trials for Cancer Treatment : Ongoing clinical trials are evaluating the efficacy of this compound in combination with conventional chemotherapy agents for breast and cervical cancers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-hexyl-5-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, furochromenone derivatives are synthesized via Claisen-Schmidt condensation of substituted coumarins with aldehydes, followed by acid-catalyzed cyclization . Yield optimization may include solvent selection (e.g., ethanol or methanol), temperature control (reflux conditions), and catalyst choice (e.g., CsF or hydrazine hydrate for deprotection steps) . Purification via silica gel chromatography with ethyl acetate/hexane gradients (e.g., 4:1 ratio) is standard .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on coupling patterns and substituent-induced shifts. For example, naphthyl protons appear as aromatic multiplets (δ 7.2–8.5 ppm), while methyl groups resonate as singlets (δ 2.4–2.6 ppm) .
  • IR Spectroscopy : Key functional groups include C=O stretches (~1700 cm⁻¹) and furan C-O-C vibrations (~1200 cm⁻¹) .
  • UV/Vis : Chromophores like the furocoumarin core absorb at λmax ~250–350 nm, useful for photochemical studies .

Q. What solvent systems are suitable for solubility and stability testing of this compound?

  • Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for dissolution, validated by HPLC or UV spectroscopy. Stability studies require pH-controlled buffers (e.g., pH 7.0 phosphate buffer) and monitoring degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Substituent Variation : Modify the hexyl or naphthyl groups to assess hydrophobic/hydrophilic balance. For example, replacing the hexyl chain with shorter alkyl groups may alter membrane permeability .
  • Bioassay Design : Test against enzyme targets (e.g., cytochrome P450) or cell lines (e.g., cancer models) using IC50 assays. Cross-validate with computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Q. What strategies resolve contradictory data in spectroscopic or bioassay results?

  • Methodological Answer :

  • Multi-Technique Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and high-resolution mass spectrometry (HRMS) to confirm structural assignments .
  • Statistical Analysis : Apply ANOVA or principal component analysis (PCA) to bioassay replicates to distinguish experimental noise from true biological effects .

Q. How can computational methods predict the photochemical properties of this compound?

  • Methodological Answer :

  • TD-DFT Calculations : Model excited-state behavior using Gaussian09 with B3LYP/6-31G(d) basis sets to predict UV absorption and fluorescence .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess aggregation-induced emission (AIE) or photodegradation pathways .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Quality Control : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and confirm absence of byproducts (e.g., dimerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.